

The Effect of Panobinostat on Histone Acetylation: A Technical Guide

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Compound of Interest

Compound Name: *Panobinostat*

Cat. No.: *B1684620*

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Introduction

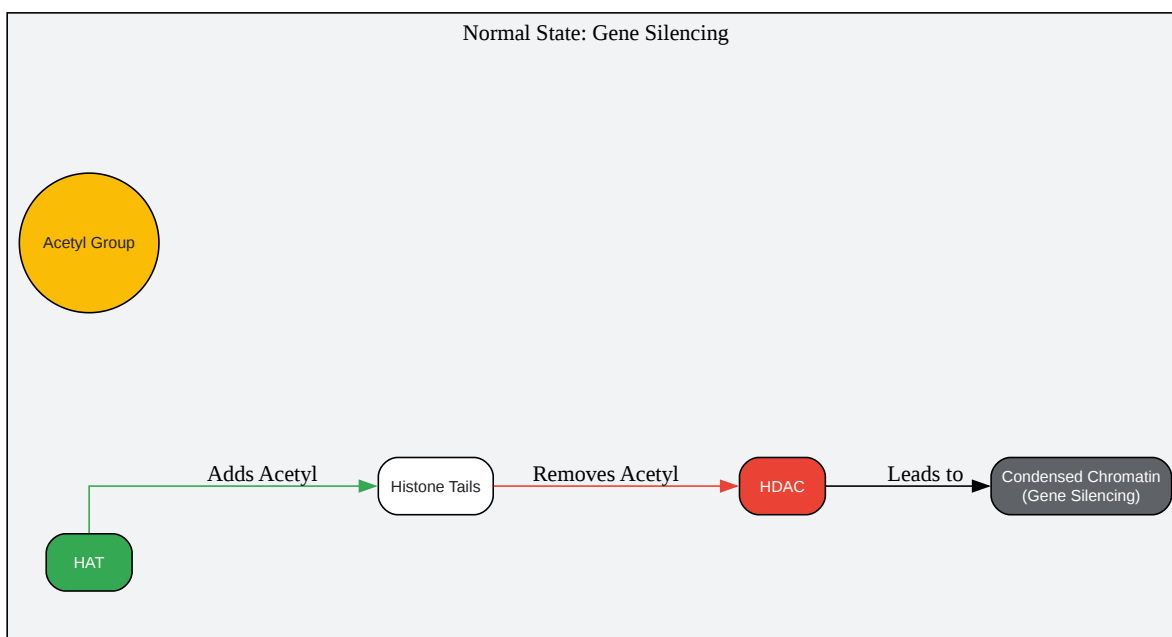
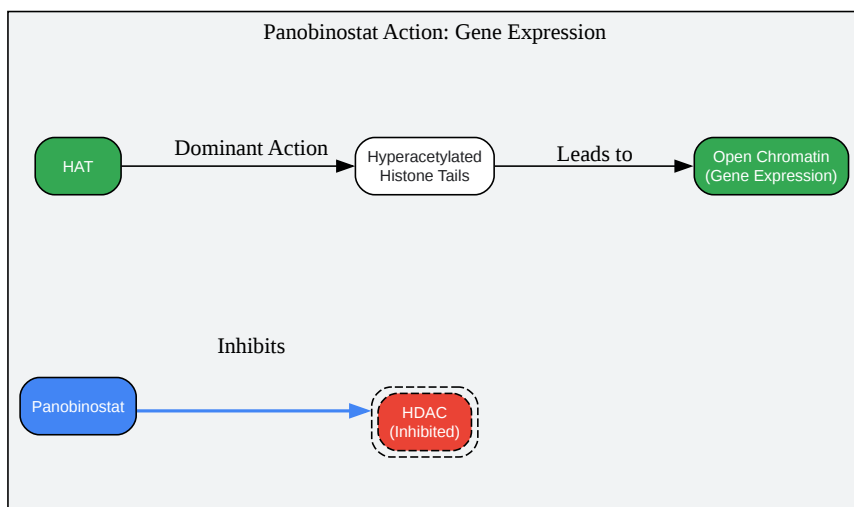
Epigenetic modifications are critical regulators of gene expression and chromatin architecture, with dysregulation being a hallmark of many cancers.[1] Histone acetylation is a key epigenetic mark, dynamically balanced by histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2] HDACs remove acetyl groups from lysine residues on histones, leading to a condensed chromatin state (heterochromatin) and transcriptional repression.[1] In many malignancies, HDACs are overexpressed or aberrantly recruited, silencing tumor suppressor genes and promoting cell survival.[1][2]

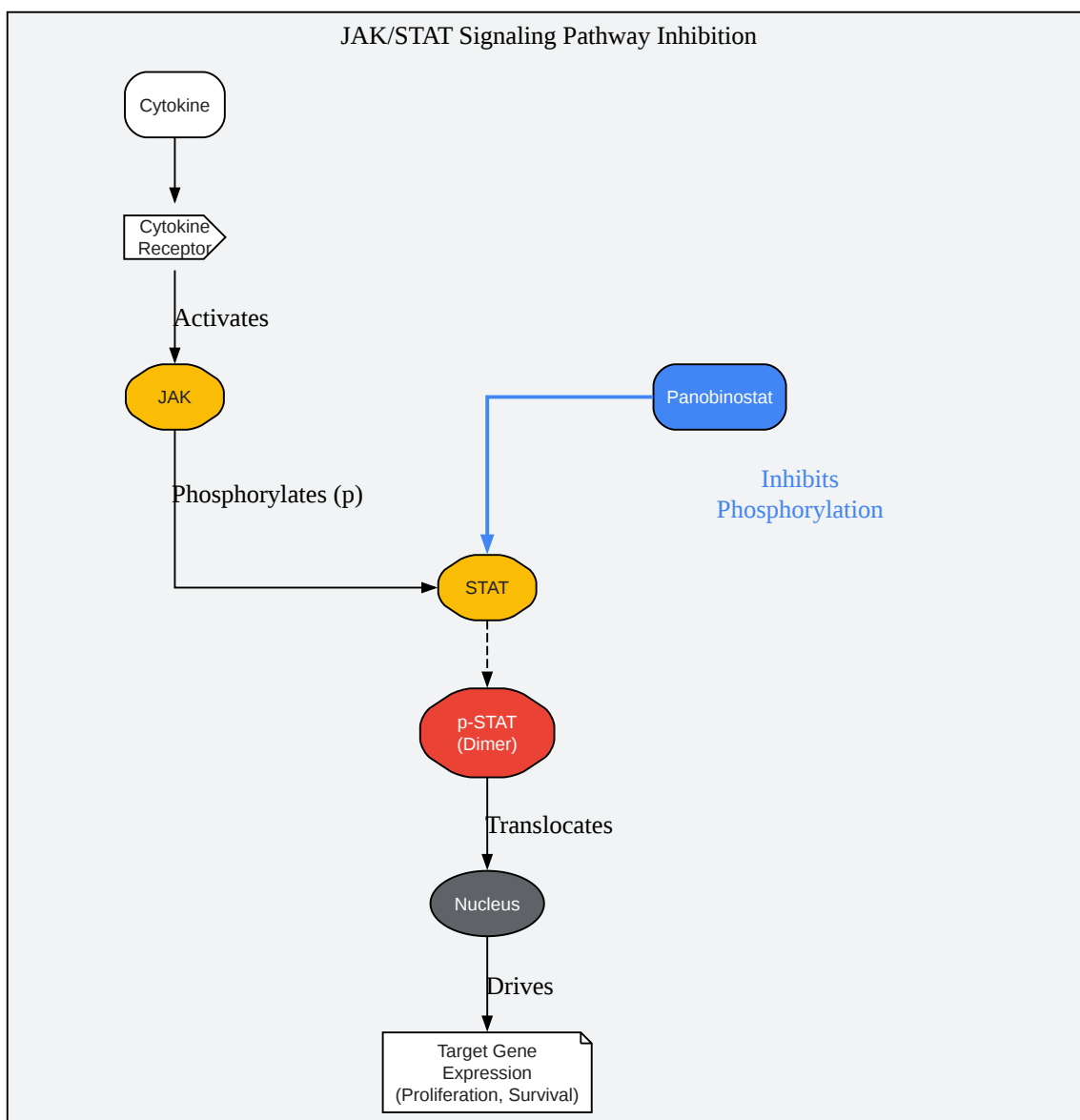
Panobinostat (formerly LBH589) is a potent, orally bioavailable pan-HDAC inhibitor that belongs to the hydroxamic acid class of compounds.[3][4] It broadly targets Class I, II, and IV HDAC enzymes at nanomolar concentrations.[1][5] By inhibiting HDACs, **panobinostat** causes hyperacetylation of histone and non-histone proteins, leading to chromatin relaxation, reactivation of silenced genes, and ultimately, anti-tumor effects such as cell cycle arrest, differentiation, and apoptosis.[1] This document provides an in-depth technical overview of **panobinostat**'s core mechanism of action, its quantitative effects on histone acetylation, the downstream cellular consequences, and detailed protocols for its study.

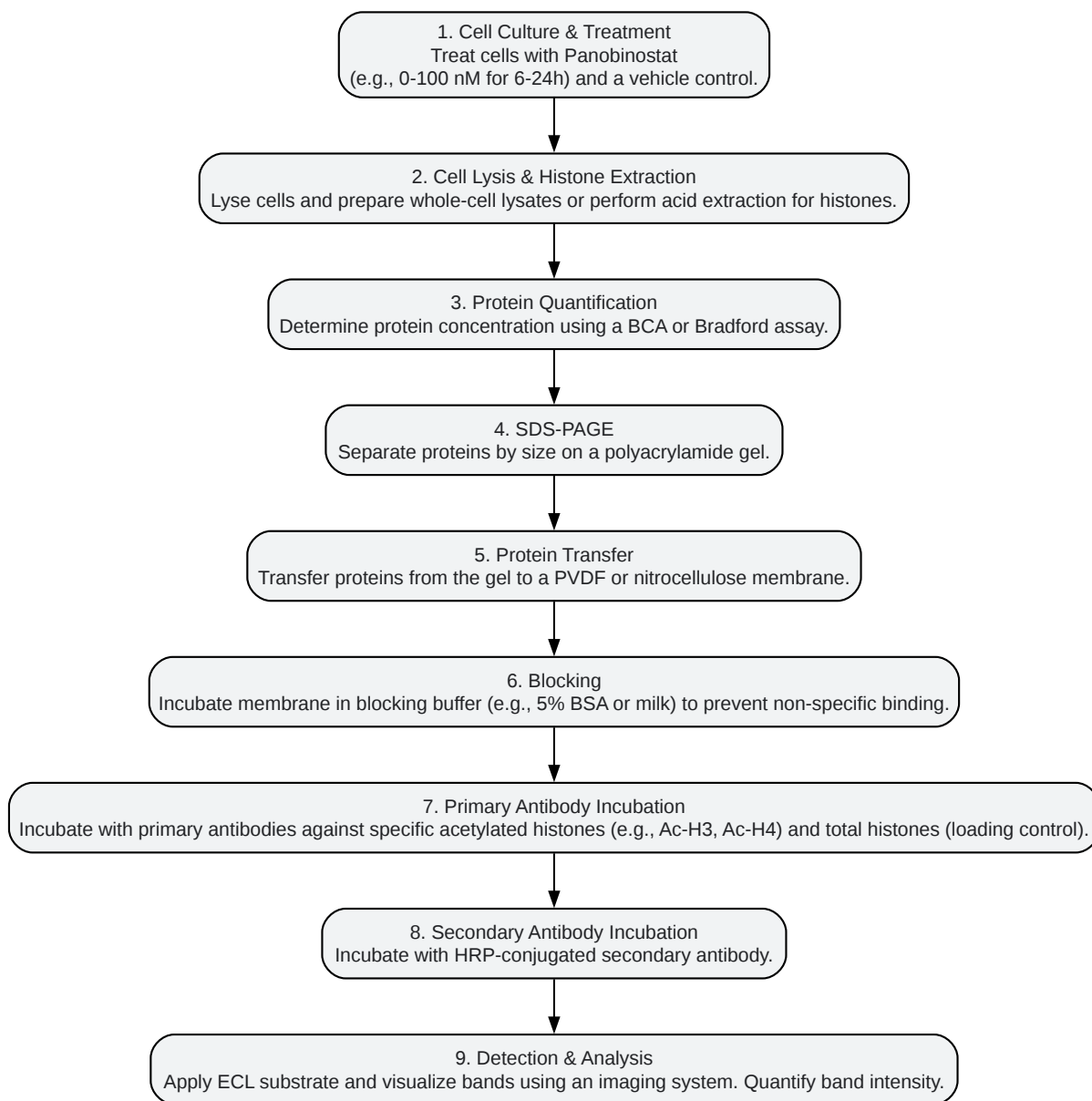
Core Mechanism: Inhibition of Histone Deacetylation

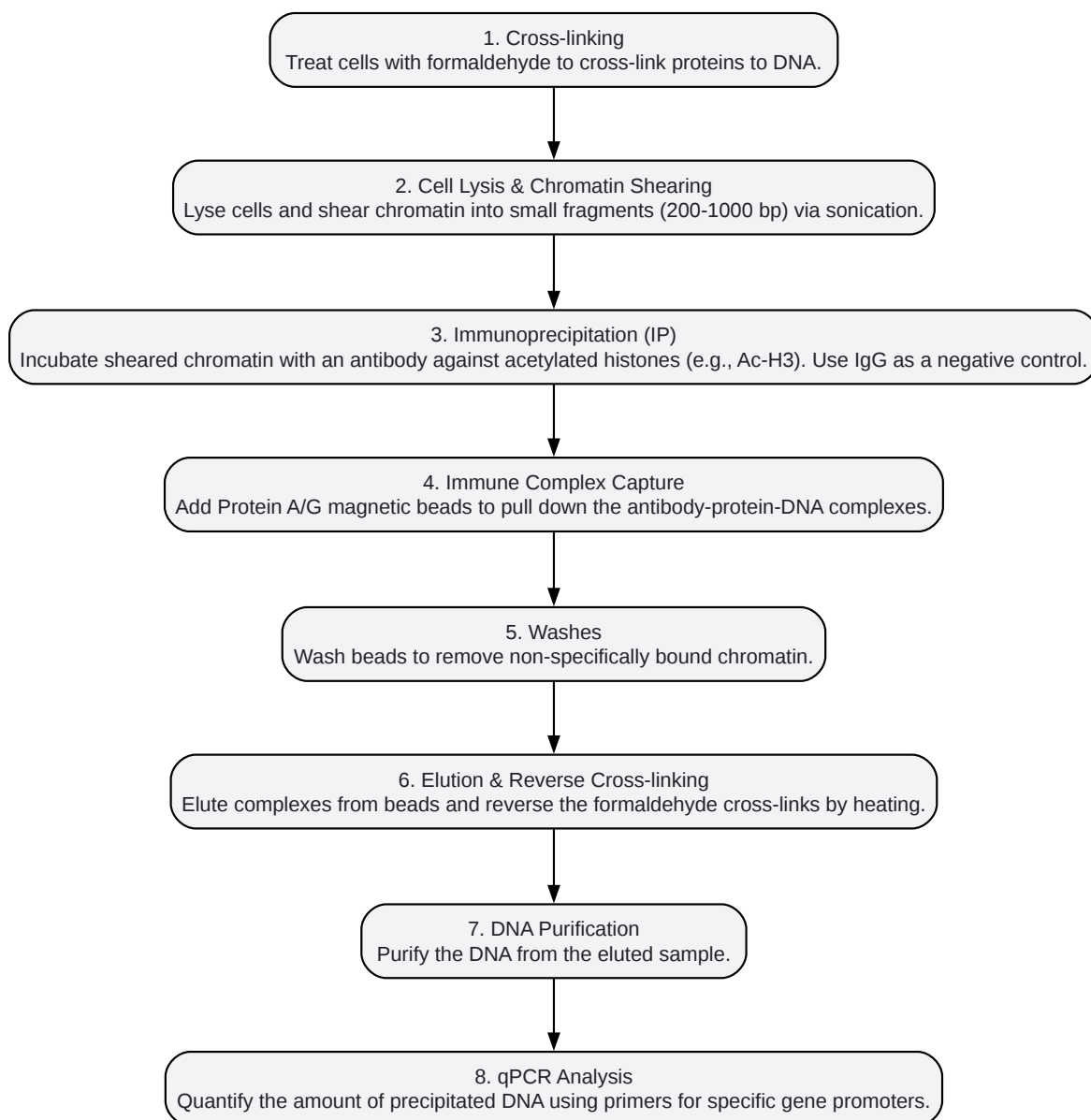
The primary mechanism of **panobinostat** is the direct inhibition of HDAC enzymes. This shifts the equilibrium of chromatin modification towards an acetylated state, characterized by a more open and transcriptionally active chromatin structure. This "unlocking" of the chromatin allows for the expression of previously silenced genes, including those involved in tumor suppression.

[1] **Panobinostat** is known to induce the acetylation of histone H3 and H4.[6]









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